molecular formula C4H10ClNO3 B2608585 Methyl 3-amino-2-hydroxypropanoate hydrochloride CAS No. 186393-00-0

Methyl 3-amino-2-hydroxypropanoate hydrochloride

Cat. No. B2608585
M. Wt: 155.58
InChI Key: VHMGYHFYSWICSP-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-hydroxypropanoate hydrochloride” is a chemical compound with the CAS Number: 186393-00-0 . It has a molecular weight of 155.58 . It is a solid substance .


Synthesis Analysis

The synthesis of “Methyl 3-amino-2-hydroxypropanoate hydrochloride” involves several steps. One method involves heating D,L-isoserine with methanol and 4N HCl in dioxane at 80°C for 3 hours . The reaction mixture is then cooled and evaporated to afford the desired methyl ester hydrochloride salt .


Molecular Structure Analysis

The linear formula of “Methyl 3-amino-2-hydroxypropanoate hydrochloride” is C4H10ClNO3 .


Chemical Reactions Analysis

“Methyl 3-amino-2-hydroxypropanoate hydrochloride” can participate in various chemical reactions, leveraging its amino and hydroxy functionalities. These include transformations into different amino acid derivatives and the formation of complex molecular structures.


Physical And Chemical Properties Analysis

“Methyl 3-amino-2-hydroxypropanoate hydrochloride” is a solid substance . It has a molecular weight of 155.58 . More specific physical and chemical properties such as boiling point, melting point, flash point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-amino-2-hydroxypropanoate hydrochloride has various applications in the field of organic synthesis and medicinal chemistry. It's used in the synthesis of amino acid ester isocyanates, which are intermediates in the production of various pharmaceuticals and fine chemicals. For instance, Tsai et al. (2003) described the synthesis of amino acid ester isocyanates, highlighting their significance in the creation of substituted monobasic acid esters and the role of acylation and dehydrohalogenation processes in their synthesis (Tsai et al., 2003).

Biological and Pharmacological Research

In pharmacological research, derivatives of Methyl 3-amino-2-hydroxypropanoate hydrochloride have been synthesized and evaluated for their biological activities. For example, Sondhi et al. (2008) synthesized condensed pyrimidines from derivatives of this compound and assessed their anti-inflammatory and analgesic activities. This research showed that certain derivatives exhibit significant biological activity, indicating their potential in drug development (Sondhi et al., 2008).

Antimicrobial Activity

Pinheiro et al. (2007) reported the synthesis of L-serinyl ester and amino derivatives of Pyrazinoic Acid from Methyl 3-amino-2-hydroxypropanoate hydrochloride and their in vitro activity against Mycobacterium tuberculosis. This study indicates the compound's relevance in developing treatments against bacterial infections (Pinheiro et al., 2007).

Material Science and Catalysis

In material science and catalysis, the compound finds applications as well. Yu-zhou and Zhen-kang (2008) described its use in synthesizing Methyl 3-hydroxypropanoate, an intermediate in producing various industrial chemicals, highlighting the optimization of synthesis conditions for improved yields (Yu-zhou & Zhen-kang, 2008).

Safety And Hazards

“Methyl 3-amino-2-hydroxypropanoate hydrochloride” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

methyl 3-amino-2-hydroxypropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(6)2-5;/h3,6H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMGYHFYSWICSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-hydroxypropanoate hydrochloride

CAS RN

186393-00-0
Record name methyl 3-amino-2-hydroxypropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of isoserine (18) (20.0 g, 0.19 mol) in anhydrous methanol (100 mL) was saturated with HCl gas at 0° C. while being stirred with exclusion of moisture. The solid material slowly dissolved to yield a pale yellow liquid after a few minutes. The HCl saturated solution was stirred overnight (20 h) at room temperature. Excess HCl gas was removed by bubbling nitrogen into the reaction mixture and the solvent was removed under reduced pressure to yield the product as a syrup (27.1 g; yield 92%) Mass Spectrum M+H 120. The product was immediately taken to the next step without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of 3-amino-2-hydroxypropanoic acid (0.7 g) in methanol (15 mL) was added thionyl chloride (2.5 mL) at 0° C., and the mixture was stirred at 0° C. for 2 hr and then at room temperature overnight. The solvent was evaporated under reduced pressure to give the title compound (1.6 g, 100%) as an oil.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
100%

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